![molecular formula C9H10N4S2 B2607769 4-amino-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 178169-40-9](/img/structure/B2607769.png)
4-amino-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
“4-amino-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol” is a chemical compound with the CAS Number: 178169-40-9. It has a molecular weight of 238.34 . The IUPAC name for this compound is 4-amino-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol .
Molecular Structure Analysis
The molecule contains a total of 26 bonds. There are 16 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 urea (-thio) derivative, 1 amidine derivative, 1 N hydrazine, and 1 sulfide .Scientific Research Applications
Antifungal Applications
Triazole compounds, including 4-amino-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol, have been found to exhibit significant antifungal properties . They are present in a number of antifungal drugs such as fluconazole and voriconazole .
Anticancer Applications
Triazole derivatives have shown potential in the field of cancer research. They have been found to exhibit anticancer properties, making them a subject of interest for the development of new anticancer drugs .
Antiviral Applications
Triazole compounds have also been found to have antiviral properties . This makes them potentially useful in the development of new antiviral drugs .
Anti-inflammatory Applications
Triazole compounds have been found to exhibit anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases .
Antidepressant Applications
Triazole compounds have been found to have antidepressant properties . They are present in a number of antidepressant drugs such as trazodone and nefazodone .
Antioxidant Applications
4-amino-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol has been found to exhibit antioxidant properties . This suggests potential applications in the prevention of diseases caused by oxidative stress .
Antihypertensive Applications
Triazole compounds have been found to have antihypertensive properties . They are present in antihypertensive drugs such as trapidil .
Antiepileptic Applications
Triazole compounds have been found to have antiepileptic properties . They are present in antiepileptic drugs such as rufinamide .
Mechanism of Action
Target of Action
The primary targets of 4-amino-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol are a variety of enzymes and receptors in the biological system . Triazole compounds, which include this compound, are capable of readily binding with these targets due to their heterocyclic nature .
Mode of Action
The interaction of 4-amino-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol with its targets leads to a variety of biological activities. The compound’s mode of action is primarily through its ability to bind with enzymes and receptors in the biological system . This binding ability is attributed to the presence of two carbon and three nitrogen atoms in the five-membered aromatic azole chain of the compound .
Biochemical Pathways
The biochemical pathways affected by 4-amino-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol It is known that triazole compounds, including this one, show versatile biological activities . These activities suggest that the compound may affect a variety of biochemical pathways, leading to downstream effects such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular effects .
Pharmacokinetics
The pharmacokinetics of 4-amino-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol It is known that triazoles, in general, have a slow metabolic rate and good oral bioavailability .
Result of Action
The molecular and cellular effects of 4-amino-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol Given the compound’s ability to bind with a variety of enzymes and receptors, it can be inferred that the compound may have a broad spectrum of effects at the molecular and cellular level .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 4-amino-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol It is known that the biological activities of triazole compounds can be considerably augmented by various substitutions into the heterocyclic ring systems . This suggests that the compound’s action may be influenced by the chemical environment in which it is present.
properties
IUPAC Name |
4-amino-3-(phenylsulfanylmethyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S2/c10-13-8(11-12-9(13)14)6-15-7-4-2-1-3-5-7/h1-5H,6,10H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOVDLQIUKYJRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=NNC(=S)N2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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